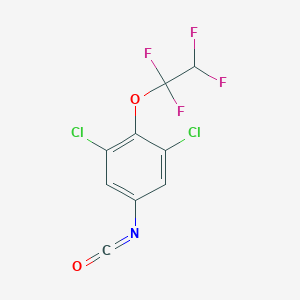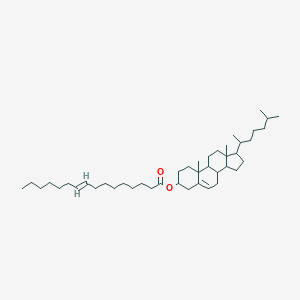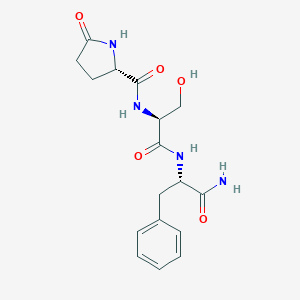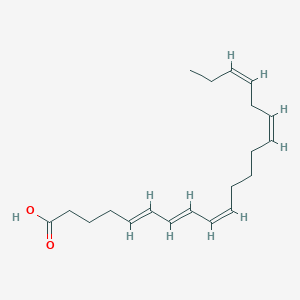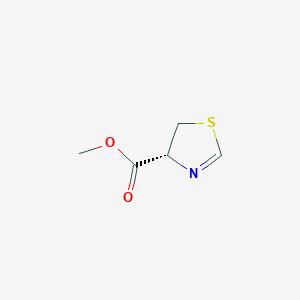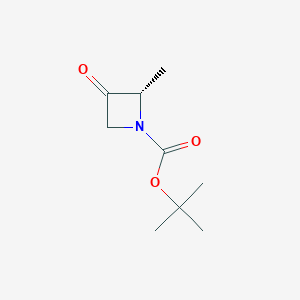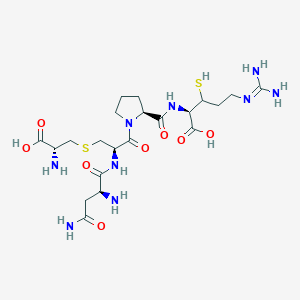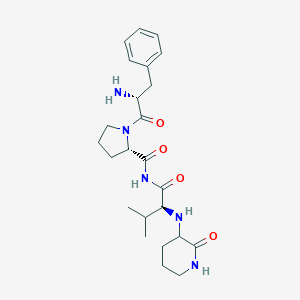
Cyclo(ornithyl)phenylalanyl-prolyl-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(ornithyl)phenylalanyl-prolyl-valine, also known as c[Orn-Phe-Pro-Val], is a cyclic peptide that has been studied for its potential therapeutic applications. This peptide has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of c[Orn-Phe-Pro-Val] is not fully understood, but it is believed to interact with specific receptors on the surface of cells. This interaction can trigger a cascade of signaling events that ultimately lead to the desired biological effect. Research has shown that c[Orn-Phe-Pro-Val] can interact with the CXCR4 receptor, which is involved in cell migration and proliferation.
Effets Biochimiques Et Physiologiques
C[Orn-Phe-Pro-Val] has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, c[Orn-Phe-Pro-Val] has been shown to have antioxidant effects, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
C[Orn-Phe-Pro-Val] has several advantages for lab experiments. It is a small peptide, which makes it easy to synthesize and modify. It is also stable and can be stored for long periods of time. However, the cyclic structure of c[Orn-Phe-Pro-Val] can make it difficult to synthesize, and its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on c[Orn-Phe-Pro-Val]. One area of interest is the development of c[Orn-Phe-Pro-Val]-based drugs for the treatment of cancer and inflammatory diseases. Researchers are also interested in further understanding the mechanism of action of c[Orn-Phe-Pro-Val] and identifying other receptors it may interact with. Additionally, there is interest in developing new methods for synthesizing c[Orn-Phe-Pro-Val] and modifying its structure to enhance its therapeutic potential.
Conclusion:
In conclusion, c[Orn-Phe-Pro-Val] is a promising peptide with potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for drug development. While there are challenges associated with synthesizing and studying c[Orn-Phe-Pro-Val], ongoing research is exploring its potential for treating cancer and inflammatory diseases, as well as identifying new receptors it may interact with.
Méthodes De Synthèse
The synthesis of c[Orn-Phe-Pro-Val] involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method involves coupling amino acids one by one onto a solid support, followed by deprotection and cleavage to obtain the desired peptide. The synthesis of c[Orn-Phe-Pro-Val] can be challenging due to its cyclic structure, but modifications to the SPPS method have been developed to overcome this difficulty.
Applications De Recherche Scientifique
C[Orn-Phe-Pro-Val] has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that c[Orn-Phe-Pro-Val] can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
107759-05-7 |
|---|---|
Nom du produit |
Cyclo(ornithyl)phenylalanyl-prolyl-valine |
Formule moléculaire |
C24H35N5O4 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-3-methyl-2-[(2-oxopiperidin-3-yl)amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H35N5O4/c1-15(2)20(27-18-10-6-12-26-21(18)30)23(32)28-22(31)19-11-7-13-29(19)24(33)17(25)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20,27H,6-7,10-14,25H2,1-2H3,(H,26,30)(H,28,31,32)/t17-,18?,19+,20+/m1/s1 |
Clé InChI |
XGPNOHXLVFPQBI-OFURLBHNSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)N)NC3CCCNC3=O |
SMILES |
CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N)NC3CCCNC3=O |
SMILES canonique |
CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N)NC3CCCNC3=O |
Synonymes |
cyclo(Orn)-Phe-Pro-Val cyclo(ornithyl)phenylalanyl-prolyl-valine Phe-Pro-Val-cyclo(Orn) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



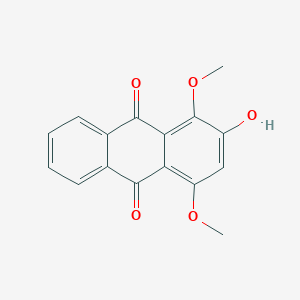
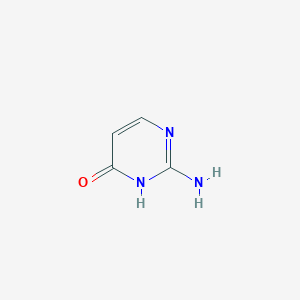
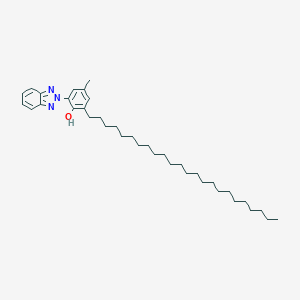
![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)
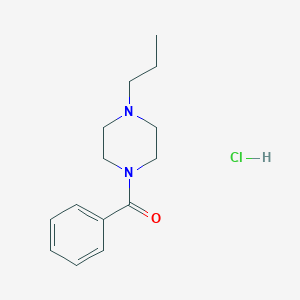
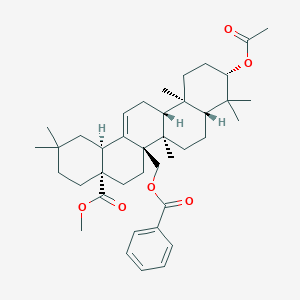
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
